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This technical guide provides an in-depth overview of Nazartinib (EGF816), a third-generation,
irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It focuses
specifically on its mechanism and efficacy in inhibiting the EGFR L858R mutation, a common
activating mutation in non-small cell lung cancer (NSCLC). This document details the
guantitative inhibitory data, key experimental protocols, and the underlying signaling pathways
involved.

Introduction: Targeting the EGFR L858R Mutation

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial
role in regulating cell proliferation and survival.[1][2] The L858R point mutation in exon 21 of
the EGFR gene results in the substitution of leucine with arginine at position 858. This mutation
leads to constitutive activation of the receptor's kinase domain, driving uncontrolled
downstream signaling and promoting tumorigenesis in NSCLC.[3][4]

Nazartinib is a covalent, irreversible, and mutant-selective EGFR inhibitor.[5] It was specifically
designed to target activating EGFR mutations, such as L858R and exon 19 deletions, as well
as the T790M resistance mutation, while demonstrating significant selectivity over wild-type
(WT) EGFR.[5] This selectivity profile aims to maximize therapeutic efficacy while minimizing
toxicities associated with inhibiting WT EGFR in healthy tissues.
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Quantitative Data on Nazartinib's Inhibitory Activity

The potency of Nazartinib has been characterized through various biochemical and cellular

assays. The data below summarizes its activity against the L858R mutation, often in the

context of other common EGFR mutations.

Table 1: Biochemical and Cellular Inhibitory Activity of Nazartinib

Target/ Cell Mutation .
. Assay Type Metric Value Reference
Line Status
L858RIT790 Biochemica
EGFR Ki 31 nM [61[7]
M |
L858R/T790 , ,
EGFR M Biochemical Kinact 0.222 min—1t [61[7]
Cellular
H3255 Cells L858R ECso 5nM 6171
(PEGFR)
Cellular
H3255 Cells L858R o ECso 9 nM [6][7]
(Proliferation)
L858R/T790 Cellular
H1975 Cells ECso 3nM 6171
M (PEGFR)
L858R/T790 Cellular
H1975 Cells o ICs0 4 nM [6][7]
M (Proliferation)
L858R/T790 Cellular
H1975 Cells _ _ ECso 25nM [6][7]
M (Proliferation)
HCC827 Cellular
ex19del ECso 1nM [6][7]
Cells (PEGFR)
HCC827 Cellular
ex19del ) ) ICso 2nM [61[7]
Cells (Proliferation)

| HCC827 Cells | ex19del | Cellular (Proliferation) | ECso | 11 nM |[6][7] |
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Table 2: Phase 2 Clinical Trial Efficacy of Nazartinib in Treatment-Naive EGFR-Mutant NSCLC
(NCT02108964)

Patient .
Parameter . Metric Value Reference
Population
Overall
BIRC- 69% (95% CI:
Response Total (n=45) [81[9]
Assessed ORR 53-82)
Rate (ORR)
Progression-Free ) 18 months (95%
) Total (n=45) Median PFS [819]
Survival (PFS) Cl: 15-NE)
Overall Baseline Brain
BIRC-Assessed 67% (95% CI:
Response Rate Metastases [8]
ORR 41-87)
(ORR) (n=18)
) Baseline Brain
Progression-Free ] 17 months (95%
) Metastases Median PFS [8]
Survival (PFS) Cl: 11-21)
(n=18)
Overall Survival ] Not Reached (at
Total (n=45) Median OS [8]
(0S) 30 mo. follow-up)

Data from a single-arm, open-label study in treatment-naive patients with EGFR-activating
mutations (including L858R and/or ex19del). Patients received 150 mg Nazartinib once daily.
BIRC: Blinded Independent Review Committee; Cl: Confidence Interval; NE: Not Estimable.[8]
[9][10]

Signaling Pathways and Mechanism of Inhibition

The EGFR L858R mutation leads to the hyperactivation of downstream signaling cascades
critical for tumor growth and survival, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.
[3] Nazartinib exerts its therapeutic effect by covalently binding to the cysteine residue at
position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to
irreversible inhibition. This blockade prevents EGFR autophosphorylation and subsequent
activation of these pro-tumorigenic pathways.
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EGFR L858R signaling and Nazartinib inhibition.
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Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory effects of
Nazartinib.

This protocol is designed to measure the direct inhibitory effect of Nazartinib on the enzymatic
activity of recombinant EGFR L858R kinase.

* Reagents & Materials:
o Recombinant EGFR (L858R or L858R/T790M) kinase domain.

o Kinase Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT).
[2]

o Poly (Glu, Tyr) 4:1 peptide substrate.[11]
o Adenosine 5'-triphosphate (ATP).
o Nazartinib (serial dilutions).
o Kinase-Glo® Luminescent Kinase Assay Reagent.
o 96-well white microplates.
e Procedure:
1. Prepare serial dilutions of Nazartinib in the kinase buffer.

2. In a 96-well plate, add the recombinant EGFR L858R enzyme, the peptide substrate, and
the Nazartinib dilutions (or DMSO as a vehicle control).

3. Initiate the kinase reaction by adding ATP to a final concentration approximating the Km
for the enzyme (e.g., 1-10 uM).[11]

4. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[11]
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5. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent
according to the manufacturer's protocol. This reagent depletes remaining ATP and
converts the generated ADP back to ATP, which is then used in a luciferase reaction to
produce light.

6. Measure luminescence using a plate reader. The signal is inversely proportional to kinase
activity.

7. Calculate ICso values by plotting the percent inhibition against the logarithm of Nazartinib
concentration and fitting the data to a four-parameter logistic curve.
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1. Prepare Reagents
(Enzyme, Substrate, ATP, Nazartinib)

2. Add Enzyme, Substrate,

and Nazartinib to 96-well plate

3. Initiate reaction with ATP

4. Incubate at 37°C
(e.g., 60 min)

5. Add Kinase-Glo® Reagent

6. Measure Luminescence

7. Analyze Data
(Calculate IC50)
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5. Analyze Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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